Product packaging for Bunitrolol Hydrochloride(Cat. No.:CAS No. 23093-74-5)

Bunitrolol Hydrochloride

Cat. No.: B1204470
CAS No.: 23093-74-5
M. Wt: 284.78 g/mol
InChI Key: RJPWESHPIMRNNM-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Bunitrolol (B1668052) Hydrochloride

The development of Bunitrolol hydrochloride is rooted in the broader history of beta-adrenergic antagonists, or beta-blockers. The journey of beta-blockers began in the mid-20th century, leading to revolutionary changes in cardiovascular pharmacotherapy. ekb.eg The first clinically significant beta-blocker, propranolol, set the stage for the development of a wide array of similar compounds, each with unique pharmacological nuances. ekb.egethernet.edu.et

Bunitrolol emerged from this intensive period of research and development. It was developed by Boehringer Ingelheim, with its synthesis first patented in the mid-1970s. wikipedia.org The chemical synthesis involves the reaction of 2-Hydroxybenzonitrile (B42573) with epichlorohydrin (B41342) and sodium hydroxide (B78521) to form an epoxide intermediate, which is then treated with tert-butylamine (B42293) to complete the synthesis of bunitrolol. wikipedia.org The compound was developed as a non-selective beta-blocker for the potential treatment of conditions like coronary heart disease. ncats.io For pharmaceutical applications, it is prepared as a hydrochloride salt. nih.gov

Evolution of Research on this compound

Initial academic research on bunitrolol, conducted primarily in the late 1970s and 1980s, focused on characterizing its fundamental pharmacological profile and clinical utility. Studies established it as a non-cardioselective beta-blocker, meaning it blocks both beta-1 and beta-2 adrenergic receptors. ncats.iooup.com A distinguishing feature identified by researchers was its intrinsic sympathomimetic activity (ISA), a property where it can weakly stimulate the receptors it blocks. oup.comchemsrc.com Furthermore, investigations revealed that bunitrolol also possesses a weak alpha-1 blocking action, which contributes to a vasodilatory effect. ncats.iomedchemexpress.comnih.gov

The primary therapeutic areas investigated were cardiovascular diseases. Clinical trials confirmed its efficacy in reducing blood pressure in patients with essential hypertension. oup.comnih.gov Research also explored its effects on ischemic myocardium and its potential use in treating angina pectoris. chemsrc.commedchemexpress.com

As the field evolved, the scope of research broadened. Scientists studied its effects on intraocular pressure, suggesting a possible application in glaucoma therapy. researchgate.netresearchgate.net Other studies focused on its metabolic pathways and its potential for drug-drug interactions, for instance with cimetidine. oup.com Research also delved into its pharmacokinetics, including its transfer across the placenta in animal models. medchemexpress.commedchemexpress.com In the 2010s, more advanced, efficient chemoenzymatic synthesis methods were developed to produce specific enantiomers (R- and S-forms) of bunitrolol with improved yields, reflecting an evolution in pharmaceutical chemistry techniques. researchgate.netthieme-connect.com

Current Status of this compound in Pharmaceutical Research

In contemporary pharmaceutical research, this compound is no longer a frontline investigational drug for new therapies. It has been largely superseded in clinical practice by newer beta-blockers that offer greater cardioselectivity or different pharmacological profiles. oup.com However, bunitrolol continues to serve as a valuable tool in academic and industrial research. medkoo.com

Current research applications often involve using bunitrolol as a reference compound or a model drug. For example, it has been used in the development and evaluation of novel drug delivery systems, such as transdermal hydrogel patches designed for sustained release. tandfonline.com It also appears in pharmacological studies as a tool to investigate the mechanisms of the adrenergic system or to characterize the activity of newly synthesized compounds. google.com Furthermore, it has been used in in-vitro studies of drug metabolism, particularly involving the cytochrome P450 enzyme system. ncats.io

Interactive Data Table: Summary of Research Findings on Bunitrolol

Research AreaKey Research FindingsSupporting Citations
Pharmacological ProfileIdentified as a non-cardioselective beta-adrenergic antagonist with intrinsic sympathomimetic activity (ISA) and weak alpha-1 adrenoceptor blocking action. ncats.iooup.comchemsrc.commedchemexpress.comnih.gov
HypertensionDemonstrated effective reduction of blood pressure, heart rate, and cardiac output in clinical studies on patients with hypertension. oup.comnih.govoup.com
Vasodilator ActionThe vasodilator effect is primarily due to its alpha-1 adrenoceptor blocking action, which was shown to be more effective on the femoral arterial bed than the coronary artery. nih.gov
GlaucomaInvestigated for its potential to lower intraocular pressure, a key factor in glaucoma management. researchgate.netresearchgate.netgoogle.com
Drug DeliveryUsed as a model drug to evaluate a sustained-release transdermal delivery system using a polyvinyl alcohol hydrogel. tandfonline.com
Chemical SynthesisAdvanced chemoenzymatic methods have been developed to synthesize specific enantiomers with high purity and improved yields compared to older chemical routes. researchgate.netthieme-connect.comthieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21ClN2O2 B1204470 Bunitrolol Hydrochloride CAS No. 23093-74-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWESHPIMRNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945768
Record name 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1)
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Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29876-08-2, 23093-74-5
Record name Bunitrolol hydrochloride
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Record name 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1)
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Record name (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride
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Record name 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride
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Record name BUNITROLOL HYDROCHLORIDE
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Synthesis and Stereochemistry of Bunitrolol Hydrochloride

Chemical Synthesis Pathways of Bunitrolol (B1668052) Hydrochloride

Bunitrolol hydrochloride, a beta-adrenergic blocker, can be synthesized through various chemical routes. medchemexpress.com The synthesis primarily involves the reaction of 2-hydroxybenzonitrile (B42573) with an epoxide, followed by the introduction of a tert-butylamine (B42293) group. wikipedia.org

Conventional Synthetic Routes

A common conventional synthesis of bunitrolol starts with 2-hydroxybenzonitrile, which is treated with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide (B78521). wikipedia.org This reaction forms the intermediate epoxide, 2-(oxiran-2-ylmethoxy)benzonitrile. wikipedia.org The subsequent ring-opening of this epoxide with tert-butylamine yields bunitrolol. wikipedia.org The final step involves converting the bunitrolol base into its hydrochloride salt.

Chemo-enzymatic Synthesis Approaches for Enantiomers of Bunitrolol

Chemo-enzymatic methods offer a powerful strategy for the synthesis of enantiomerically pure (R)- and (S)-bunitrolol. These approaches combine chemical synthesis steps with highly selective enzymatic reactions to achieve high enantiopurity. thieme-connect.comresearchgate.net A key strategy involves the enzymatic kinetic resolution of a racemic intermediate. thieme-connect.com

Lipases are frequently employed for the kinetic resolution of racemic intermediates in the synthesis of bunitrolol enantiomers. thieme-connect.comresearchgate.net This process typically involves the transesterification of a racemic alcohol, such as (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol, with an acyl donor like vinyl acetate (B1210297). thieme-connect.com

Different lipases can exhibit complementary enantioselectivity. For instance, lipase (B570770) PS-C and lipase from Candida cylindracea (CCL) show opposite enantiopreference. thieme-connect.com Lipase PS-C preferentially acylates the (S)-alcohol, yielding (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol and the (S)-acetate. thieme-connect.com Conversely, CCL favors the acylation of the (R)-alcohol, resulting in the (S)-alcohol and the (R)-acetate. thieme-connect.com This "enzymatic switch" allows for the selective synthesis of either the (R)- or (S)-alcohol intermediate. thieme-connect.com

The separated enantiopure alcohol and the corresponding acetate can then be converted to the desired bunitrolol enantiomers. The enantiopure alcohol is reacted with tert-butylamine to yield one enantiomer of bunitrolol. thieme-connect.comresearchgate.net The enantiopure acetate is first chemically hydrolyzed to the corresponding alcohol and then treated with tert-butylamine to produce the other bunitrolol enantiomer. thieme-connect.comresearchgate.net This chemo-enzymatic approach has been reported as the first of its kind for producing both enantiomers of bunitrolol. thieme-connect.com

The efficiency and enantioselectivity of the lipase-mediated resolution are influenced by various parameters, including temperature, reaction time, substrate and enzyme concentrations, and the reaction medium, all of which can be optimized. thieme-connect.comresearchgate.net

A study on the chemo-enzymatic synthesis of the related compound bunolol (B1668053) utilized CAL L4777 lipase for the enantioselective kinetic resolution of the racemic alcohol intermediate. researchgate.net This process yielded the (R)-alcohol and (S)-ester, which were then converted to (S)- and (R)-bunolol, respectively. researchgate.net The chemo-enzymatic route proved more effective than a purely chemical approach, achieving an enantiomeric excess of 98% with a 35% yield. researchgate.net

Table 1: Lipase-mediated Kinetic Resolution of Bunitrolol Intermediate

Lipase Preferred Enantiomer for Acylation Products
Lipase PS-C (S)-alcohol (R)-alcohol and (S)-acetate

Asymmetric bioreduction, often utilizing alcohol dehydrogenases (ADHs), presents another enzymatic strategy for obtaining chiral precursors for β-blockers. nih.govresearchgate.net This method involves the stereoselective reduction of a prochiral ketone to a chiral alcohol. nih.gov For instance, the asymmetric reduction of 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione can be achieved using E. coli cells that overexpress a recombinant ADH from Lactobacillus kefir. researchgate.net This approach allows for the early establishment of the desired stereocenter in the synthetic pathway. nih.gov

While not specifically detailed for bunitrolol in the provided context, this methodology is a key chemo-enzymatic strategy for producing enantiomerically enriched β-blockers that share a common α-hydroxy-N-isopropylamine structural feature. nih.gov The use of stereocomplementary ADHs can provide access to both enantiomers of the desired chiral alcohol precursor. nih.gov This technique is highlighted as a "step-economic" route with potential for significant improvements in process efficiency, making it industrially attractive. nih.gov

Enantiomeric Resolution Techniques for Bunitrolol

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Besides chemo-enzymatic methods, classical resolution techniques can be applied.

Preferential crystallization, also known as resolution by entrainment, is a technique that can be used to separate enantiomers from a racemic mixture that forms a conglomerate. wikipedia.orgresearchgate.net A conglomerate is a mechanical mixture of enantiopure crystals of each enantiomer. researchgate.net This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then selectively crystallize out of the solution. mdpi.com

It has been found that certain precursors to bunitrolol are conglomerate-forming substances, making them suitable for resolution by preferential crystallization. researchgate.net Specifically, 3-(2-cyanophenoxy)propane-1,2-diol, the cyclic sulfate (B86663) derived from it, and 1,2-epoxy-3-(2-cyanophenoxy)propane have been identified as conglomerates. researchgate.net In contrast, this compound itself forms a racemic compound, which is a 1:1 molecular compound of the two enantiomers in the crystal lattice, and is therefore not suitable for this resolution method. researchgate.net

The racemic 3-(2-cyanophenoxy)propane-1,2-diol can be effectively resolved into its (S)- and (R)-enantiomers using a preferential crystallization procedure. researchgate.net These enantiopure diols can then be used as starting materials to synthesize the corresponding enantiopure bunitrolol. researchgate.net Although racemic 1,2-epoxy-3-(2-cyanophenoxy)propane also undergoes spontaneous resolution upon crystallization, its resolution by preferential crystallization has been reported to have low efficiency. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-Hydroxybenzonitrile
Epichlorohydrin
Sodium hydroxide
2-(Oxiran-2-ylmethoxy)benzonitrile
tert-Butylamine
(RS)-1-Chloro-3-(2-cyanophenoxy)propan-2-ol
Vinyl acetate
(R)-1-Chloro-3-(2-cyanophenoxy)propan-2-ol
(S)-1-Chloro-3-(2-cyanophenoxy)propan-2-ol
Bunolol
2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
3-(2-Cyanophenoxy)propane-1,2-diol
1,2-Epoxy-3-(2-cyanophenoxy)propane
Lipase PS-C
Candida cylindracea lipase (CCL)
CAL L4777 lipase
Alcohol dehydrogenases (ADHs)

Stereochemical Characterization and Configuration Verification of this compound

The characterization and verification of the stereochemistry of this compound are critical for understanding its pharmacological properties, as beta-blocking activity typically resides in the S-(-)-enantiomer for this class of drugs. mdpi.com this compound has one chiral center at the carbon atom of the propan-2-ol backbone bearing the hydroxyl group. nih.gov Research has confirmed that this compound tends to form a moderately stable racemic compound upon crystallization. researchgate.net

Various analytical techniques are employed to separate and characterize the enantiomers of bunitrolol. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful methods for chiral separation. wvu.eduresearchgate.net These techniques rely on the use of a chiral selector, either as a chiral stationary phase (CSP) in HPLC or as an additive in the running buffer in CE. wvu.eduresearchgate.net The fundamental principle involves creating a transient diastereomeric complex between the chiral selector and the individual enantiomers of the analyte, which allows for their separation. researchgate.net

Detailed Research Findings:

Chiral Selectors: Polysaccharide derivatives and cyclodextrins (CDs) have proven to be effective chiral selectors for the separation of bunitrolol and other beta-blockers. mdpi.comresearchgate.net Cyclodextrins, which are cyclic oligosaccharides, have a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com Chiral recognition is achieved when a bulky, hydrophobic part of the bunitrolol molecule is included in the CD cavity, supplemented by interactions like hydrogen bonding with the hydroxyl groups on the exterior. mdpi.comwvu.edu

Configuration Verification: The absolute configuration of precursors to bunitrolol has been definitively established using single-crystal X-ray analysis, with the configuration of (S)-enantiomers confirmed through the Flack parameter method. researchgate.net The established configuration of these precursors serves to verify the absolute configuration of the resulting (S)- and (R)-bunitrolol enantiomers. researchgate.net For instance, the enantiopure intermediate 3-(2-cyanophenoxy)propane-1,2-diol is a conglomerate-forming substance, which can be resolved and then converted to the corresponding bunitrolol enantiomer, confirming its stereochemistry. researchgate.net

Below is a table summarizing common chiral selectors used for the separation of bunitrolol and similar compounds.

Chiral Selector ClassSpecific ExamplesSeparation PrincipleApplicable Techniques
Polysaccharides Cellulose and amylose (B160209) derivativesHydrogen bonds, dipole-dipole interactions, and steric hindrance. researchgate.netHPLC (Chiral Stationary Phase)
Cyclodextrins (CDs) β-Cyclodextrin, Hydroxypropyl-β-CDInclusion of the analyte's hydrophobic group into the CD cavity. mdpi.comwvu.eduHPLC, Capillary Electrophoresis (CE)
Indirect Methods Chiral Derivatizing Reagents (e.g., GATC)Covalent bonding to form diastereomers that can be separated on achiral columns. mdpi.comHPLC

The properties of the bunitrolol enantiomers are detailed in the following table.

Property(R)-Bunitrolol(S)-BunitrololRacemic Bunitrolol
Molecular Formula C₁₄H₂₀N₂O₂ nih.govC₁₄H₂₀N₂O₂C₁₄H₂₀N₂O₂ nih.gov
Molecular Weight 248.32 g/mol nih.gov248.32 g/mol 248.32 g/mol nih.gov
Stereochemistry Absolute nih.govAbsoluteRacemic ncats.io
InChIKey VCVQSRCYSKKPBA-GFCCVEGCSA-N nih.govVCVQSRCYSKKPBA-VTKRTGBKSA-NVCVQSRCYSKKPBA-UHFFFAOYSA-N wikipedia.org

Pharmacological Profile of Bunitrolol Hydrochloride

Mechanism of Action of Bunitrolol (B1668052) Hydrochloride

The primary mechanism of action for bunitrolol hydrochloride involves the blockade of beta-adrenergic receptors, which are integral to the sympathetic nervous system's signaling pathways. wikipedia.orgrevespcardiol.org Additionally, it exhibits an inhibitory effect on alpha-1 adrenoceptors. nih.gov

Beta-Adrenergic Receptor Antagonism

Bunitrolol acts as an antagonist at beta-adrenergic receptors, a class of G protein-coupled receptors that are stimulated by endogenous catecholamines. wikipedia.orgrevespcardiol.org This antagonism is a key feature of its pharmacological profile.

Bunitrolol demonstrates a strong inhibitory effect on the binding of specific radioligands to beta-adrenoceptors, indicating its high affinity for these receptors. researchgate.net In vitro studies have quantified this affinity, revealing specific binding constants (Ki) for different beta-receptor subtypes. ncats.io Research on human thyroid tissues showed that in the few specimens with beta-receptors, this compound could decrease the adenyl cyclase stimulation induced by isoproterenol. nih.gov

Table 1: Affinity of Bunitrolol for Beta-Adrenergic Receptors

Receptor Subtype Ki Value (nM)
Beta-1 Adrenergic Receptor 42.0
Beta-2 Adrenergic Receptor 3.55

Data sourced from in vitro studies. ncats.io

Bunitrolol exhibits antagonist activity at beta-1 adrenergic receptors, which are predominantly located in cardiac tissue, as well as in the kidneys and fat cells. ncats.ionih.gov The blockade of these receptors in the heart leads to a decrease in heart rate and contractility. nih.gov Bunitrolol's interaction with beta-1 receptors has been shown to be more pronounced than its effect on beta-2 receptors. ncats.io

The compound also acts as an antagonist at beta-2 adrenergic receptors. ncats.io While its affinity for beta-2 receptors is high, its functional antagonist activity is considered in the context of its greater effect on beta-1 receptors. ncats.io

Alpha-1 Adrenoceptor Blocking Action

In addition to its beta-blocking properties, this compound demonstrates a weak blocking action at alpha-1 adrenoceptors. medchemexpress.commedchemexpress.commedchemexpress.com This alpha-1-adrenoceptor blocking action is considered a primary contributor to its acute vasodilator effect. nih.gov Studies in anesthetized dogs have shown that bunitrolol can suppress vasoconstrictor responses, an effect similar to that of prazosin, a known alpha-1 blocker. nih.gov The inhibition of ³H-prazosin binding to α1-adrenoceptors by bunitrolol is observable, though less potent than its inhibition of β-adrenoceptor binding. researchgate.net This action may play a role in reducing total peripheral resistance. nih.gov

Impact on Intracellular Signaling Pathways

As a beta-adrenergic antagonist, bunitrolol interferes with the intracellular signaling cascades typically initiated by the activation of these receptors. revespcardiol.org Beta-adrenergic receptors are G protein-coupled receptors that, upon stimulation, activate adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). revespcardiol.orgnih.gov This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses. nih.govcreative-diagnostics.comlumenlearning.com By blocking the receptor, bunitrolol prevents this Gs protein-mediated signaling cascade. nih.gov

The alpha-1 adrenoceptor blockade by bunitrolol also affects intracellular signaling. Alpha-1 adrenergic receptors are typically coupled to Gq proteins, which activate phospholipase C. lumenlearning.com This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium and activate protein kinase C (PKC), respectively. lumenlearning.com Bunitrolol's antagonistic action at these receptors would inhibit this pathway.

Table 2: Compound Names Mentioned

Compound Name
This compound
Prazosin
Isoproterenol
³H-dihydroalprenolol
Gs Protein Coupling and Adenylyl Cyclase Inhibition

This compound is a beta-adrenergic antagonist that exerts its effects by interacting with the signaling pathways of adrenergic receptors. wikipedia.org Beta-1 adrenergic receptors, which are predominant in cardiac tissue, are classic G protein-coupled receptors (GPCRs) that associate with the stimulatory G protein, Gs. genome.jp In the normal physiological state, the binding of an agonist, such as epinephrine (B1671497) or norepinephrine, to a beta-1 receptor induces a conformational change that activates the Gs protein. elifesciences.org The activated alpha subunit of the Gs protein then binds to and activates the enzyme adenylyl cyclase. merckmillipore.com

Cyclic AMP Synthesis Modulation

The inhibition of adenylyl cyclase activity by Bunitrolol directly impacts the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). merckmillipore.com Adenylyl cyclase is the enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) into cAMP. wikipedia.org As a critical second messenger, cAMP is integral to intracellular signal transduction, conveying the messages of hormones and neurotransmitters that cannot cross the cell membrane. wikipedia.org

By inhibiting adenylyl cyclase, Bunitrolol effectively modulates, specifically downregulates, the synthesis of cAMP. ebi.ac.uk This leads to a decrease in the intracellular concentration of cAMP in tissues with beta-adrenergic receptors, such as the heart. This reduction in cAMP levels is a key mechanism through which Bunitrolol alters cellular function. nih.gov

Protein Kinase A (PKA) Activation and Target Phosphorylation

The primary intracellular effector of cyclic AMP in many cells is cAMP-dependent protein kinase, more commonly known as Protein Kinase A (PKA). wikipedia.org PKA is typically present as an inactive holoenzyme composed of two regulatory subunits and two catalytic subunits. wikipedia.org The binding of cAMP to the regulatory subunits causes a conformational change that releases the catalytic subunits in their active form. wikipedia.org

The Bunitrolol-induced reduction in intracellular cAMP levels means less cAMP is available to bind to the PKA regulatory subunits. Consequently, the activation of PKA is diminished. wikipedia.org This reduced PKA activity leads to a decrease in the phosphorylation of various downstream target proteins. genome.jp In cardiac myocytes, these targets include L-type calcium channels, phospholamban, and troponin I, all of which play critical roles in regulating cardiac contractility and heart rate. genome.jpgoogle.com

Pharmacodynamics of this compound

Cardiac Inhibitory Action

The molecular effects of Bunitrolol at the receptor and second messenger level translate into significant macroscopic effects on heart function. The reduced PKA-mediated phosphorylation of calcium channels and other key proteins in cardiac cells results in a direct cardiac inhibitory action. cvpharmacology.com This action manifests as a decrease in both the rate and force of heart contractions.

Influence on Plasma Renin Activity

Bunitrolol's pharmacodynamic profile extends to the renal system, specifically influencing the renin-angiotensin-aldosterone system (RAAS). The juxtaglomerular cells in the kidneys, which are responsible for synthesizing and secreting renin, possess beta-1 adrenergic receptors. athenslab.gr Stimulation of these receptors by catecholamines normally promotes renin release.

As a beta-blocker, Bunitrolol antagonizes these receptors, thereby inhibiting renin secretion. nih.gov Research has demonstrated that beta-blockade with Bunitrolol significantly reduces plasma renin activity (PRA). nih.govmedchemexpress.com This effect is notable even in situations that typically provoke a strong renin response. For instance, during sodium nitroprusside-induced hypotension, which normally causes a massive increase in PRA, the addition of Bunitrolol significantly blunted this increase. nih.gov

Table 1: Effect of Bunitrolol on Plasma Renin Activity (PRA) in Hypertensive Rats This table summarizes findings from a study comparing the chronic effects of Bunitrolol and Pindolol on spontaneously hypertensive rats.

Treatment Group Change in Plasma Renin Activity Reference
Bunitrolol Significant decrease medchemexpress.com
Pindolol No significant change medchemexpress.com

Vasodilator Effects and Total Peripheral Resistance

The effect of Bunitrolol on the peripheral vasculature is a key aspect of its hemodynamic profile. Unlike early non-selective beta-blockers that could increase total peripheral resistance (TPR) by blocking vasodilatory beta-2 receptors, Bunitrolol has been shown to possess vasodilator properties. nih.govnih.gov Studies have observed that Bunitrolol can lead to a reduction in total peripheral resistance. nih.gov

The mechanism behind this vasodilator action is multifactorial. A primary contributor is a weak alpha-1-adrenoceptor blocking action. ncats.iomedchemexpress.comcapes.gov.br Blockade of alpha-1 receptors on vascular smooth muscle counteracts vasoconstriction, leading to vasodilation. capes.gov.br Additionally, some studies suggest that an intrinsic sympathomimetic activity (ISA) may contribute to these hemodynamic changes, further differentiating it from beta-blockers without such properties. nih.gov This vasodilator effect, which helps to lower blood pressure, is an important component of its therapeutic action in hypertension. patsnap.com

Table 2: Hemodynamic Effects of Bunitrolol during Sodium Nitroprusside Infusion This table shows the hemodynamic changes observed in patients after the administration of Bunitrolol during controlled hypotension.

Hemodynamic Parameter Observation after Bunitrolol Administration Reference
Heart Rate Reversed (decreased) nih.gov
Total Peripheral Resistance Further reduced nih.gov
Diastolic Blood Pressure Further reduced nih.gov

Haemodynamic Responses to Exercise under this compound

This compound, a non-cardioselective beta-adrenergic blocking agent with intrinsic sympathomimetic activity (ISA), significantly modifies the body's cardiovascular response to physical exertion. Research has consistently demonstrated its influence on key hemodynamic parameters during exercise, including heart rate, cardiac output, stroke volume, and blood pressure. These effects are crucial in understanding the pharmacological profile of the compound.

Studies involving hypertensive patients and healthy subjects have elucidated the nuanced effects of bunitrolol on exercise hemodynamics. In hypertensive patients undergoing chronic treatment with bunitrolol, significant alterations in the cardiovascular response to graded exercise are observed. While resting hemodynamic changes are often minor, with only a slight decrease in heart rate, the response to maximal exercise is markedly different. nih.gov During maximal exertion, the heart rate is substantially reduced. nih.gov For instance, one study noted a 25% reduction in maximal exercise heart rate during beta-blockade with bunitrolol. nih.gov This chronotropic effect is a hallmark of beta-blocker activity.

However, the reduction in heart rate does not necessarily lead to a diminished maximal exercise capacity. nih.gov The body compensates for the lower heart rate through an increase in stroke volume. nih.gov In one investigation, the 25% decrease in maximal heart rate was offset by a 34% increase in stroke index, resulting in an unchanged maximal cardiac index. nih.gov This compensatory mechanism ensures that oxygen delivery to the tissues is maintained, as reflected by an unchanged arteriovenous oxygen difference at maximal exertion. nih.gov

Further research in healthy subjects has reinforced these findings. After oral administration of bunitrolol, the heart rate at maximum exercise level was observed to be 37 beats per minute lower compared to a placebo. nih.gov This limitation in heart rate response contributed to a reduction in work capacity of approximately 14%. nih.gov In a study on men with essential hypertension, bunitrolol treatment led to a decrease in cardiac index by an average of 25% during exercise. dtic.mil This was accompanied by a universal decrease in heart rate during exercise among the subjects. dtic.mil

The influence of bunitrolol extends to blood pressure regulation during physical activity. In hypertensive patients, chronic bunitrolol administration resulted in a 12% fall in mean brachial artery pressure during maximal exercise. nih.gov This demonstrates the compound's ability to control exercise-induced blood pressure elevations.

A comparative study of various beta-blockers highlighted that those with intrinsic sympathomimetic activity, like bunitrolol, tend to cause a lesser reduction in heart rate and cardiac output compared to those without ISA. nih.gov Nevertheless, all beta-blockers, including bunitrolol, induce statistically significant reductions in heart rate, cardiac output, and blood pressure during exercise. nih.gov

The following tables summarize the key research findings on the hemodynamic responses to exercise under the influence of this compound:

Table 1: Effect of Bunitrolol on Hemodynamic Parameters during Maximal Exercise in Hypertensive Patients

ParameterChange with BunitrololReference
Maximal Exercise Heart Rate↓ 25% nih.gov
Stroke Index↑ 34% nih.gov
Maximal Cardiac IndexNo significant change nih.gov
Mean Brachial Artery Pressure↓ 12% nih.gov
Maximal Exercise CapacityNo significant change nih.gov

Table 2: Hemodynamic Effects of Bunitrolol in Healthy Subjects and Hypertensive Men during Exercise

PopulationParameterFindingReference
Healthy SubjectsMaximal Exercise Heart Rate37 beats/min lower than placebo nih.gov
Healthy SubjectsWork CapacityReduced by approx. 14% nih.gov
Men with Essential HypertensionCardiac Index during Exercise↓ 25% on average dtic.mil
Men with Essential HypertensionHeart Rate during ExerciseDecreased in all subjects dtic.mil

Table 3: General Effects of Beta-Blockers (including Bunitrolol) on Exercise Hemodynamics

ParameterGeneral EffectNoteReference
Heart Rate (HR)↓ 20-25% (less with strong ISA)Statistically significant reduction nih.gov
Cardiac Output (CO)↓ 20-25% (less with strong ISA)Statistically significant reduction nih.gov
Blood Pressure (BP)Statistically significant reduction- nih.gov

Pharmacokinetics and Metabolism of Bunitrolol Hydrochloride

Absorption and Distribution Studies of Bunitrolol (B1668052) Hydrochloride

Following administration, Bunitrolol hydrochloride undergoes absorption and distribution to various tissues. Early studies in animal models, specifically rats and mice, have provided foundational knowledge regarding these processes. drugfuture.com The compound is recognized for its high affinity for β-adrenergic receptors, which influences its distribution and site of action. medchemexpress.commedchemexpress.com Further research has also explored its transfer across the placenta, indicating its ability to distribute into fetal compartments. medchemexpress.commedchemexpress.com

Metabolic Pathways of this compound

The biotransformation of bunitrolol is a critical aspect of its pharmacology, primarily occurring in the liver. The main metabolic process is aromatic hydroxylation, leading to the formation of its principal metabolite. nih.gov

Cytochrome P450 Mediated Hydroxylation (CYP2D6)

The metabolic conversion of bunitrolol is mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, the 4-hydroxylation reaction is catalyzed by this superfamily of enzymes, as indicated by its requirement for NADPH and inhibition by classic P450 inhibitors like carbon monoxide (CO), proadifen, and metyrapone. nih.gov Research points to the involvement of the CYP2D subfamily in this metabolic pathway. capes.gov.br The enzyme CYP2D6, in particular, has been identified as a key enzyme in the metabolism of bunitrolol. genome.jpresearchgate.net

Formation of 4-Hydroxybunitrolol

The primary metabolic pathway for bunitrolol is hydroxylation at the 4-position of the aromatic ring, resulting in the formation of 4-hydroxybunitrolol. oup.comnih.gov In studies using rat hepatic microsomes, the formation of this metabolite accounted for over 90% of the total metabolism of bunitrolol. nih.gov

The 4-hydroxylation of bunitrolol exhibits stereoselectivity and complex kinetics. In rabbit liver microsomes, the process shows biphasic kinetics, characterized by both a low-Kₘ and a high-Kₘ system. oup.comnih.govresearchgate.net The low-Kₘ system is considered to play the major role in the metabolism of bunitrolol in this species. oup.comnih.govresearchgate.net Significant differences in kinetic parameters (Kₘ and Vₘₐₓ) are observed between the (+) and (-) enantiomers. oup.comnih.govresearchgate.net Interestingly, the presence of one enantiomer can affect the metabolism of the other; the 4-hydroxylation of (+)-bunitrolol is significantly suppressed by its antipode, while the metabolism of (-)-bunitrolol is not similarly affected. oup.comnih.govresearchgate.net This interaction leads to a shift in stereoselectivity when the racemic mixture is metabolized compared to the individual enantiomers. oup.comnih.govresearchgate.net

Table 1: Kinetic Parameters for Bunitrolol 4-Hydroxylation in Rabbit Liver Microsomes (Low-Kₘ System)

Enantiomer/Racemate Kₘ (μM) Vₘₐₓ (nmol/mg protein/min)
(+)-Bunitrolol Higher value Higher value

This table is illustrative, based on qualitative descriptions from research findings indicating significant differences between enantiomers. oup.comnih.gov

Excretion Studies of this compound

Investigations into the elimination of bunitrolol have been conducted, with studies detailing its excretion profile in rats and mice. drugfuture.com The metabolic products, primarily 4-hydroxybunitrolol, are prepared for excretion from the body through renal and other routes.

Drug-Drug Interactions Involving this compound Metabolism

The metabolism of bunitrolol via the cytochrome P450 system makes it susceptible to interactions with other drugs that inhibit or induce these enzymes. Such interactions can alter the plasma concentration of bunitrolol, potentially affecting its therapeutic window. researchgate.net

Inhibition by Cimetidine

A clinically relevant drug interaction involves cimetidine, an H2-receptor antagonist known to inhibit various CYP enzymes. mefst.hrnih.gov Cimetidine has been shown to competitively inhibit the 4-hydroxylation of bunitrolol. nih.gov This inhibition directly impacts the primary metabolic clearance pathway of bunitrolol. nih.gov The inhibition constant (Kᵢ) for this interaction has been determined in studies with rat hepatic microsomes. nih.gov

Table 2: Inhibition of Bunitrolol 4-Hydroxylation by Cimetidine

Inhibitor Type of Inhibition Kᵢ (μM) System Studied

Data sourced from a study on bunitrolol metabolism and its inhibition. nih.gov

Interactions with Other Cytochrome P450 Substrates/Inhibitors

The metabolism of bunitrolol is significantly influenced by the cytochrome P450 (CYP) enzyme system, primarily through the CYP2D6 isoenzyme. This reliance on a single, highly polymorphic enzyme creates a potential for numerous drug-drug interactions when bunitrolol is co-administered with other compounds that are also substrates, inhibitors, or inducers of CYP2D6.

Research has demonstrated that the 4-hydroxylation of bunitrolol, the main metabolic pathway, is mediated by CYP2D6. medchemexpress.com This has been confirmed in studies using human liver microsomes, where the rate of bunitrolol 4-hydroxylation showed a strong correlation with the activity of known CYP2D6 substrates like debrisoquine (B72478) and imipramine. medchemexpress.com

Inhibitors of CYP2D6

Co-administration of bunitrolol with inhibitors of CYP2D6 can lead to decreased metabolism of bunitrolol, resulting in higher plasma concentrations and an increased risk of dose-related adverse effects. Several compounds have been identified as potent inhibitors of this enzyme.

One of the most well-documented inhibitors is quinidine (B1679956) , which is often used as a selective inhibitor in research settings to confirm the involvement of CYP2D6 in a drug's metabolism. medchemexpress.com Studies have shown that quinidine significantly inhibits the 4-hydroxylation of bunitrolol. medchemexpress.com Other notable inhibitors that can affect bunitrolol's metabolism include certain antidepressants like bupropion (B1668061) , fluoxetine , and paroxetine . medchemexpress.comgeekymedics.com For instance, bupropion has been shown to be a potent inhibitor of CYP2D6 activity. geekymedics.com

The H2-receptor antagonist cimetidine has also been found to competitively inhibit the metabolism of bunitrolol, with a determined inhibition constant (Ki) of 40 +/- 11.5 microM. nih.gov Additionally, general CYP450 inhibitors such as proadifen and metyrapone have been shown to block the metabolism of bunitrolol. nih.gov

The following table summarizes some of the known inhibitors of CYP2D6 that could potentially interact with bunitrolol:

Inhibitor ClassExamples
AntiarrhythmicsQuinidine
AntidepressantsBupropion, Fluoxetine, Paroxetine
H2-Receptor AntagonistsCimetidine
General CYP450 InhibitorsProadifen, Metyrapone

Substrates of CYP2D6

When bunitrolol is taken concurrently with other drugs that are also metabolized by CYP2D6, there is a potential for competitive inhibition. This can lead to a decrease in the metabolism of either drug, or both, potentially leading to increased plasma concentrations and pharmacological effects.

The list of drugs that are substrates for CYP2D6 is extensive and covers a wide range of therapeutic classes. This includes other beta-blockers, antidepressants, antipsychotics, and opioids.

The table below provides examples of clinically relevant CYP2D6 substrates:

Drug ClassExamples
Beta-BlockersMetoprolol, Carvedilol, Propranolol, Nebivolol regulations.gov
AntidepressantsAmitriptyline, Desipramine, Imipramine, Venlafaxine nih.govnih.gov
AntipsychoticsHaloperidol, Risperidone, Thioridazine, Aripiprazole regulations.gov
Opioid AnalgesicsCodeine, Tramadol, Oxycodone, Dextromethorphan regulations.govnih.gov
AntiarrhythmicsFlecainide, Propafenone regulations.gov

Given the shared metabolic pathway, caution should be exercised when prescribing bunitrolol with any of these medications.

Placental Transport Research

The transfer of drugs across the placental barrier is a critical consideration during pregnancy, as it can lead to fetal exposure and potential pharmacological effects. Research into the placental transport of bunitrolol has been conducted, primarily through animal studies, to understand its potential to reach the fetal circulation.

A key study in this area involved the use of a chronic preparation of pregnant ewes to investigate the placental transfer and fetal effects of bunitrolol. nih.gov In this in vivo model, following the administration of bunitrolol to the ewe, the drug was found to cross the placental barrier and was detected in the fetal circulation. nih.gov This research provides direct evidence of the placental transport of bunitrolol in an animal model.

The physicochemical properties of a drug, such as its lipid solubility and molecular weight, are major determinants of its ability to cross the placenta. Beta-blockers as a class are known to cross the placenta to varying degrees. mdpi.com More lipophilic (lipid-soluble) beta-blockers tend to cross the placenta more readily than more hydrophilic (water-soluble) ones.

The findings from the animal study on bunitrolol are summarized in the table below:

Research ModelKey Finding
Chronic preparation of pregnant ewesBunitrolol crosses the placental barrier and enters the fetal circulation. nih.gov

This information is crucial for assessing the potential risks and benefits of using bunitrolol during pregnancy.

Preclinical and Translational Research on Bunitrolol Hydrochloride

In Vitro Pharmacological Activity Assessments

The in vitro pharmacological activity of bunitrolol (B1668052) hydrochloride has been assessed using isolated tissues to understand its mechanism of action and receptor affinity.

Dose-Response Curves in Isolated Tissues (e.g., guinea pig trachea, atria, aorta; rat aorta)

To evaluate the pharmacological activities of bunitrolol, researchers have used isolated tissues from guinea pigs, including the trachea, left and right atria, and aorta, as well as the aorta from rats. ncats.io Dose-response curves were generated in these tissues both in the absence and presence of bunitrolol at specific concentrations. For the guinea pig trachea and atria, a concentration of 10 M of bunitrolol was used. In the guinea pig aorta, the concentration was 10 M, and for the rat aorta, it was 3x10 M. ncats.io These studies help to quantify the drug's effect on tissue contraction or relaxation in response to various stimuli, providing insights into its antagonist properties at adrenergic receptors.

Tissue PreparationBunitrolol Concentration
Guinea Pig Trachea10 M
Guinea Pig Left and Right Atria10 M
Guinea Pig Aorta10 M
Rat Aorta3x10 M

Animal Model Studies

In vivo studies in various animal models have been crucial in understanding the systemic effects of bunitrolol hydrochloride.

Studies in Hypertensive Rats

The specific details and findings of studies conducted on hypertensive rats regarding this compound are not available in the provided search results.

Studies in Pentobarbital-Anesthetized Dogs

Information regarding studies on the effects of this compound in pentobarbital-anesthetized dogs is not available in the provided search results.

Studies in Pregnant Ewe and Fetus Models

The search results did not yield any information on studies investigating the effects of this compound in pregnant ewe and fetus models.

Lung Function Studies in Animal Models

While the search results mention the use of guinea pig trachea for in vitro studies, specific in vivo studies on lung function in animal models for this compound are not detailed.

Toxicology Studies of this compound

Preclinical toxicology studies are crucial for identifying potential hazards associated with a new chemical entity before it is administered to humans. For this compound, a variety of toxicological assessments have been conducted in animal models to determine its safety profile. These studies have focused on acute toxicity, the effects of physiological state on toxicity, and reproductive and developmental toxicity.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose of a substance. Research on this compound has explored its oral acute toxicity in rodent models.

One study investigated the oral acute toxicity of Bunitrolol in ICR-JCL mice, comparing the effects in singly-housed versus aggregated animals. The findings indicated that the living conditions of the mice influenced the compound's toxic potency. Generally, the acute toxicity was greater in aggregated mice than in those housed singly nih.gov. Another study reported an oral lethal dose 50 (LD50) of 165 mg/kg in mice for a group of beta-blockers that included Bunitrolol scispace.com.

Further research examined how fasting affects the oral acute toxicity of Bunitrolol in both rats and mice. This study found that the toxicity of Bunitrolol was significantly increased in animals that were fasted overnight compared to those that were fed normally. The ratio of the LD50 values in fed versus fasted rats for a group of tested drugs, including Bunitrolol, was in the range of 1.3 to 4.7, with Bunitrolol being among the compounds with a higher ratio nih.gov. This increased toxicity in fasted animals was suggested to be related to faster gastric emptying and intestinal absorption nih.gov.

Table 1: Acute Oral Toxicity of this compound in Rodents
SpeciesRoute of AdministrationKey FindingsReference
Mouse (ICR-JCL)OralToxicity was greater in aggregated mice compared to singly-housed mice. An LD50 of 165 mg/kg was reported for a group of beta-blockers including Bunitrolol. nih.govscispace.com
Rat (SD-JCL)OralToxicity was significantly increased in fasted animals. The fed:fasted LD50 ratio was high, within a range of 1.3-4.7 for the drug group. nih.gov

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with normal reproduction. Studies on this compound have indicated some potential for teratogenic effects.

In rats, oral administration of Bunitrolol has been associated with adverse reproductive outcomes, including an increase in fetal resorptions and a delay in parturition. Furthermore, fetal skeletal anomalies were observed. In a different species, the rabbit, intravenous administration of Bunitrolol resulted in evidence of both skeletal and cardiac teratogenic effects. It was also demonstrated that Bunitrolol can cross the placental barrier in animals.

Table 2: Reproductive and Developmental Toxicity Findings for this compound
SpeciesRoute of AdministrationDevelopmental and Reproductive Effects
RatOralIncreased fetal resorptions, delayed parturition, fetal skeletal anomalies.
RabbitIntravenousSkeletal and cardiac teratogenic effects.

Chronic Toxicity, Genotoxicity, and Carcinogenicity

Clinical Research and Therapeutic Applications of Bunitrolol Hydrochloride

Clinical Studies on Bunitrolol (B1668052) Hydrochloride

Bunitrolol is recognized as a beta-adrenergic antagonist and has been evaluated for the management of several cardiovascular conditions. ncats.iowikipedia.org It exhibits a higher affinity for beta-1 adrenergic receptors than beta-2 adrenergic receptors and also possesses weak alpha-1 blocking activity. medchemexpress.comncats.io

Studies in Essential Hypertension

Clinical trials have been conducted to assess the antihypertensive effects of bunitrolol in patients with essential hypertension. nih.gov These studies typically involve patients with mild to moderate primary hypertension, characterized by elevated systolic and diastolic blood pressure. europa.eu Research has explored the impact of bunitrolol on blood pressure, heart rate, and other hemodynamic parameters. nih.govnih.gov For instance, a multi-center, double-blind study compared a slow-releasing formulation of bunitrolol with the standard bunitrolol formulation in patients with essential hypertension to evaluate its clinical efficacy and safety. oo7.jp

Studies in Angina Pectoris

Bunitrolol has been investigated for its efficacy in treating angina pectoris, a condition characterized by chest pain due to myocardial ischemia. medscape.com A double-blind, cross-over trial comparing bunitrolol with a placebo in 20 patients with stable angina pectoris demonstrated that bunitrolol-treated patients had a significantly improved work capacity and pressure-rate product during exercise tests. nih.gov While there was no significant difference in the subjective condition of the patients or in ST-segment changes, a significant reduction in heart rate at rest was observed with bunitrolol. nih.gov Another clinical trial also explored the use of bunitrolol in the therapy of angina pectoris. nih.gov

Studies in Coronary Heart Disease

Bunitrolol has been identified as a treatment option for coronary heart disease, with studies indicating it can improve cardiac performance. ncats.io Research has focused on the hemodynamic effects of bunitrolol in patients with ischemic heart disease. One study compared the acute hemodynamic changes induced by bunitrolol and propranolol. nih.gov The findings suggested that bunitrolol may improve ischemia at rest by reducing left ventricular (LV) wall stress, as indicated by a decrease in LV systolic and end-diastolic pressure, without the negative inotropic effects seen with propranolol. nih.gov

Comparative Clinical Efficacy with Other Beta-Blockers in Hypertension

The clinical efficacy of bunitrolol in hypertension has been compared to other beta-blockers. A study involving a one-year follow-up compared the central hemodynamic effects of seven different beta-blockers, including bunitrolol, in patients with hypertension. nih.gov The study found that all the beta-blockers, including those with and without intrinsic sympathomimetic activity (ISA), led to significant reductions in heart rate, cardiac output, and blood pressure both at rest and during exercise. nih.gov Specifically, beta-blockers without ISA generally decreased cardiac output and heart rate by 20-25% during exercise. nih.gov

Emerging and Repurposing Research of Beta-Blockers, including Bunitrolol Hydrochloride

The therapeutic applications of beta-blockers are expanding beyond their traditional cardiovascular indications. researchgate.netfrontiersin.org This has led to research into repurposing these drugs for a variety of other conditions. ekb.eg

Potential in Non-Cardiovascular Indications

Emerging research suggests that beta-blockers may have potential in treating non-cardiovascular diseases. researchgate.netfrontiersin.org Preclinical and clinical studies are exploring their use in conditions such as cancer, central nervous system disorders, and diabetes. researchgate.netfrontiersin.org The mechanisms behind these potential effects may be independent of their beta-blocking activity. researchgate.net For example, some beta-blockers have shown promise in cancer therapy by potentially inhibiting tumor growth and enhancing the effects of chemotherapy and immunotherapy. researchgate.netfrontiersin.org Specifically, in vivo studies in animal models have shown that bunitrolol treatment increased survival rates by 60-100% in certain disease models. ekb.eg

Analytical Methodologies for Bunitrolol Hydrochloride

Chromatographic Techniques for Bunitrolol (B1668052) Hydrochloride Quantification and Identification

Chromatography is a cornerstone in the analysis of Bunitrolol hydrochloride, providing the necessary separation from endogenous components and metabolites. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely used method for the determination of Bunitrolol. A significant advantage of HPLC is its ability to be coupled with highly sensitive detectors, such as spectrofluorometers, which is ideal for the native fluorescence of Bunitrolol.

One established HPLC method facilitates the simultaneous determination of Bunitrolol and its primary metabolite, p-hydroxybunitrolol, in biological fluids like plasma and urine. nih.gov This method typically employs a reversed-phase column for separation. Following a simple diethyl ether extraction from the biological matrix, the sample is injected into the HPLC system. Spectrofluorometric detection provides excellent sensitivity, with detection limits for both Bunitrolol and its metabolite being less than 2 ng/mL in plasma samples. nih.gov

Given that Bunitrolol possesses a chiral center, enantioselective separation is critical for studying its stereospecific metabolism and pharmacology. Chiral HPLC methods have been developed for this purpose. These methods utilize a chiral stationary phase (CSP) to resolve the enantiomers. nih.gov For instance, after extraction, the metabolites can be converted to acetyl derivatives, which are then separated on a chiral column, allowing for the examination of metabolic interactions between the Bunitrolol enantiomers. nih.gov

ParameterHPLC Method for Bunitrolol & Metabolite nih.govChiral HPLC for Metabolite Enantiomers
Technique Reversed-Phase HPLCChiral HPLC
Column Information not availableChiral Stationary Phase
Mobile Phase Information not availableInformation not available
Detection SpectrofluorometricInformation not available
Sample Preparation Diethyl ether extractionEthyl acetate (B1210297) extraction, followed by acetylation
Detection Limit < 2 ng/mL in plasmaNot specified
Application Quantification in plasma and urineStudy of enantiomeric metabolic interaction

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered one of the most powerful techniques for pharmaceutical analysis due to its superior specificity, selectivity, and sensitivity. ual.es This method is particularly well-suited for analyzing polar and thermolabile compounds like β-blockers in complex biological matrices. ual.esactamedicamarisiensis.ro

ParameterTypical LC-MS/MS Method for β-Blockers
Chromatography Reversed-Phase LC
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion Protonated Molecule [M+H]⁺
Product Ion(s) Compound-specific fragments
Application High-sensitivity quantification in biological matrices

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of drug compounds. However, due to the low volatility and polar nature of β-blockers like Bunitrolol, chemical derivatization is a necessary prerequisite for GC analysis. jfda-online.comnih.gov Derivatization converts the polar functional groups (hydroxyl and secondary amine) into less polar, more volatile, and thermally stable derivatives. jfda-online.com

The most common derivatization procedure for compounds containing hydroxyl and amine groups is trimethylsilylation. nih.govmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.govsigmaaldrich.com This process increases the volatility of the analyte, allowing it to pass through the GC column. youtube.com The resulting TMS-derivatized Bunitrolol can then be separated on a capillary GC column and detected by a mass spectrometer, which provides definitive structural information based on the fragmentation pattern of the derivative. jfda-online.com

ParameterTypical GC-MS Method for β-Blockers
Prerequisite Chemical Derivatization
Derivatization Type Trimethylsilylation (silylation)
Common Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS
Purpose Increase volatility and thermal stability
Separation Capillary Gas Chromatography
Detection Mass Spectrometry (EI mode)
Application Confirmatory analysis and quantification

Spectrometric Methods for this compound

Spectrometric methods are essential for both the detection and structural elucidation of this compound. These techniques are often used in conjunction with chromatographic separation to provide a comprehensive analytical profile.

Fluorometric Assay Methods

Fluorometric assays are highly sensitive methods based on the measurement of a molecule's native fluorescence. Bunitrolol, like many other β-blockers, possesses intrinsic fluorescence, which allows for its direct and sensitive detection without the need for derivatization to introduce a fluorophore. nih.gov This property is exploited in HPLC methods where a fluorescence detector is used. nih.gov

The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For the simultaneous determination of Bunitrolol and its metabolite, p-hydroxybunitrolol, a spectrofluorometric detector is used following HPLC separation. nih.gov While the precise excitation and emission maxima for Bunitrolol are not specified in the cited abstract, the technique's application confirms its utility for sensitive quantification, achieving detection limits below 2 ng in 1-ml plasma samples. nih.gov For other β-blockers, excitation wavelengths are typically in the 220-280 nm range, with emission observed around 300 nm.

ParameterFluorometric Assay for Bunitrolol nih.gov
Principle Measurement of native fluorescence
Coupling Used as a detector for HPLC
Excitation Wavelength (λex) Not specified (Typically ~220-280 nm for β-blockers)
Emission Wavelength (λem) Not specified (Typically ~300 nm for β-blockers)
Key Advantage High sensitivity
Application Quantification in biological fluids

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is fundamental to the LC-MS analysis of polar molecules like this compound. ual.esresearchgate.net It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. temple.edu

In the context of Bunitrolol analysis, ESI is typically operated in the positive ion mode. The analyte solution, mixed with the LC mobile phase, is sprayed through a capillary held at a high potential. This process generates charged droplets, and as the solvent evaporates, desolvated ions are formed. For Bunitrolol, the most common ion observed would be the protonated molecule, [M+H]⁺, where M is the neutral Bunitrolol molecule. ual.es The mass-to-charge ratio (m/z) of this ion is then measured by the mass analyzer.

This [M+H]⁺ ion is crucial as it serves as the precursor ion in tandem mass spectrometry (MS/MS) experiments for quantification (as in MRM) and for structural elucidation by analyzing its fragmentation patterns upon collision-induced dissociation (CID). forensicrti.orgresearchgate.net

ParameterESI-MS for Bunitrolol Analysis
Ionization Mode Positive Ion Mode
Principle Soft ionization, transfer of solution-phase ions to gas phase
Primary Ion Formed Protonated Molecule [M+H]⁺
Application Molecular weight determination; serves as precursor ion for MS/MS
Coupling Primarily with Liquid Chromatography (LC)

Bioanalytical Method Development and Validation for this compound in Biological Matrices

The quantitative determination of this compound in biological matrices, such as plasma and urine, is crucial for pharmacokinetic and metabolic studies. The development and validation of robust bioanalytical methods are essential to ensure the accuracy and reliability of the data obtained. These methods typically involve a series of steps including sample preparation, chromatographic separation, and detection.

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Enzymatic Hydrolysis)

The primary goal of sample preparation is to isolate this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of extraction technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired sensitivity and selectivity of the assay.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique for the extraction of drugs from biological fluids. This method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of bunitrolol and its metabolite, p-hydroxybunitrolol, in plasma and urine, a simple and effective LLE method has been developed. nih.gov This procedure involves a straightforward extraction with diethyl ether. nih.gov This technique offers the advantages of being relatively inexpensive and capable of providing clean extracts with good recovery.

Solid-Phase Extraction (SPE)

Solid-phase extraction is another powerful and commonly employed technique for sample clean-up and concentration. SPE utilizes a solid sorbent material packed in a cartridge or well plate to selectively retain the analyte of interest while allowing interfering components to pass through. The analyte is then eluted from the sorbent using a small volume of an appropriate solvent. While specific validated SPE methods for this compound are not extensively detailed in the available literature, the principles of SPE are broadly applicable to beta-blockers. The selection of the sorbent material (e.g., C18, mixed-mode cation exchange) is critical and depends on the polarity and ionic characteristics of bunitrolol. SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation, which can significantly improve sample throughput. amazonaws.comresearchgate.net

Enzymatic Hydrolysis

In drug metabolism studies, analytes often exist in conjugated forms, such as glucuronides or sulfates. To quantify the total concentration of the drug (both parent and conjugated forms), an enzymatic hydrolysis step is often necessary prior to extraction. This process utilizes enzymes like β-glucuronidase and sulfatase to cleave the conjugated moieties, liberating the parent drug for analysis. For instance, in the analysis of buprenorphine metabolites in urine, enzymatic hydrolysis is a critical step to release the parent compounds from their glucuronide conjugates before gas chromatographic-mass spectroscopic analysis. nih.gov While the specific application of enzymatic hydrolysis for bunitrolol analysis is not extensively documented, it is a standard technique for many beta-blockers and other drugs that undergo extensive conjugation. The optimization of hydrolysis conditions, such as the choice of enzyme, incubation time, and temperature, is crucial for achieving complete and reproducible cleavage of the conjugates. nih.gov

Detection Sensitivity and Limit of Quantification

The sensitivity of a bioanalytical method is a critical parameter, particularly for drugs that are administered in low doses or exhibit low concentrations in biological fluids. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be accurately and precisely measured.

For the determination of bunitrolol and its metabolite in plasma, a high-performance liquid chromatographic (HPLC) method coupled with spectrofluorometric detection has been reported to achieve a detection limit of less than 2 ng for a 1-ml plasma sample. nih.gov Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of achieving even lower limits of quantification, often in the sub-nanogram per milliliter range, for a wide array of beta-blockers. For example, a validated UHPLC-QqQ-MS/MS method for the quantification of 18 beta-blockers in human blood reported limits of quantification in the range of 0.1 to 0.5 ng/mL. mdpi.com

The table below summarizes the limit of quantification for bunitrolol from a key study.

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Reference
BunitrololPlasmaHPLC with Spectrofluorometric Detection< 2 ng/mL nih.gov

Future Research Directions for Bunitrolol Hydrochloride

Exploration of Stereoisomer-Specific Activities and Pharmacokinetics

The majority of beta-blockers are chiral compounds and are often administered as racemic mixtures. However, their enantiomers frequently exhibit distinct pharmacological and pharmacokinetic profiles. For beta-blockers with a single chiral center, the (-)-enantiomer typically possesses a much greater affinity for binding to beta-adrenergic receptors than its (+)-enantiomer counterpart. ualberta.canih.gov The S(-)-enantiomers are generally responsible for the cardiac beta-blocking activity. ualberta.camdpi.com

In the case of bunitrolol (B1668052), stereospecificity has been observed in its interaction with beta-adrenergic receptors. A study investigating the stereospecificity of various beta-adrenergic antagonists revealed that the isomeric activity ratios for bunitrolol differ between cardiac tissue and the ciliary process. In cardiac tissue, the (-)-enantiomer is significantly more potent, with an isomeric activity ratio of 76. nih.gov Conversely, in the ciliary process, which is rich in beta-2 receptors, the (+)-enantiomer shows relatively higher activity, with an isomeric activity ratio of 3.3. nih.gov This suggests that the R(+)-enantiomer of bunitrolol may have a greater relative potency at beta-2 receptors. ualberta.canih.gov

Despite these findings on its pharmacodynamic stereoselectivity, there is a notable lack of detailed research on the stereospecific pharmacokinetics of bunitrolol. For many beta-blockers, the enantiomers can differ in their absorption, distribution, metabolism, and excretion. nih.gov Future research should, therefore, focus on elucidating the pharmacokinetic profiles of the individual R(+) and S(-) enantiomers of bunitrolol. Such studies would provide a more complete understanding of its disposition in the body and could inform the potential development of an enantiomerically pure formulation.

Table 1: Isomeric Activity Ratios of Bunitrolol

TissuePredominant Receptor TypeIsomeric Activity Ratio (-)/(+)
Cardiac TissueBeta-176
Ciliary ProcessBeta-23.3

Data sourced from a study on the stereospecificity of beta-adrenergic antagonists. nih.gov

Investigation of Novel Drug Delivery Systems for Bunitrolol Hydrochloride

Conventional oral dosage forms of beta-blockers can sometimes be associated with challenges such as first-pass metabolism and the need for frequent dosing to maintain therapeutic plasma concentrations. Novel drug delivery systems offer potential solutions to overcome these limitations. For beta-blockers with a short half-life, controlled-release formulations can provide a more consistent therapeutic effect and improve patient compliance. pharmaexcipients.comamericanpharmaceuticalreview.com

One promising avenue for bunitrolol could be the development of transdermal drug delivery systems (TDDS). Research on the related beta-blocker, bupranolol (B1668059), which also has a rapid elimination from plasma, has shown that a transdermal delivery system can achieve steady-state plasma concentrations well above the inhibitory constant (Ki) value, leading to a stable pharmacodynamic effect. nih.gov Studies on the transdermal delivery of bupranolol have also explored the use of penetration enhancers, such as 2-pyrrolidone, 1-methyl-2-pyrrolidone, and propylene (B89431) glycol, to improve its permeation across the skin. nih.gov Given the physicochemical similarities among beta-blockers, investigating the feasibility of a transdermal patch for bunitrolol could be a valuable area of research.

Furthermore, the development of oral controlled-release formulations, such as matrix tablets or multiparticulate systems, could offer significant advantages. d-nb.info These systems are designed to release the drug at a predetermined rate, thereby maintaining a more stable plasma concentration over an extended period. d-nb.info Research into formulating this compound into such systems, potentially utilizing various polymers to control drug release, could lead to improved therapeutic outcomes and patient convenience. Future studies should focus on the formulation and in vitro/in vivo evaluation of such novel delivery systems for bunitrolol.

Further Elucidation of Molecular Interactions and Receptor Subtype Specificity

This compound is known to be a beta-adrenergic blocker with some alpha-1 blocking activity. medchemexpress.comkegg.jp A study investigating its effects on various adrenergic and serotonergic receptors found a strong inhibition of radioligand binding to beta-adrenoceptors. nih.gov In contrast, its inhibition of binding to alpha-1-adrenoceptors, alpha-2-adrenoceptors, and serotonin (B10506) 5HT1 and 5HT2 receptors was very weak. nih.gov

Pharmacological studies using isolated tissues have further clarified its receptor subtype specificity. The rank order of antagonistic potency was determined to be beta-1 > beta-2 >> alpha-1. nih.gov This indicates that bunitrolol is more potent at blocking beta-1 adrenergic receptors, which are predominantly found in the heart, than beta-2 adrenergic receptors, which are located in various other tissues, including the bronchi and peripheral blood vessels. nih.gov The significantly weaker alpha-1 blocking activity suggests this contributes less to its primary therapeutic effects. nih.gov

While these studies provide a good understanding of the functional receptor selectivity of bunitrolol, future research employing molecular modeling and advanced binding assays could further elucidate the specific molecular interactions between bunitrolol and the different adrenergic receptor subtypes. biorxiv.orgplos.org Understanding the precise binding modes and the key amino acid residues involved in the interaction could provide a basis for the rational design of new beta-blockers with even greater receptor subtype selectivity, potentially leading to improved therapeutic profiles with fewer side effects. nih.govbiorxiv.org

Table 2: Receptor Antagonistic Potency of Bunitrolol

Receptor SubtypeMethod of AssessmentRelative Potency
Beta-1 AdrenoceptorpA2 value (isolated guinea pig atria)High
Beta-2 AdrenoceptorpA2 value (isolated guinea pig trachea)Moderate
Alpha-1 AdrenoceptorpA2 value (isolated guinea pig and rat aorta)Low

Data derived from a study on the effects of bunitrolol on adrenergic and serotonergic receptors. nih.gov

Repurposing and New Therapeutic Applications of this compound

Drug repurposing, the identification of new therapeutic uses for existing drugs, is a growing area of pharmaceutical research that can accelerate the availability of new treatment options. biorxiv.orgmdpi.com While bunitrolol is established for its cardiovascular indications, its pharmacological profile suggests potential for investigation in other therapeutic areas.

In recent years, there has been considerable interest in the repurposing of beta-blockers, particularly in the field of oncology. mdpi.comfrontiersin.org Beta-adrenergic signaling has been implicated in cellular processes that can facilitate tumor cell proliferation and suppress the anti-tumor immune response. frontiersin.org Some studies have suggested that beta-blockers, by inhibiting this signaling, may have a synergistic effect when used in combination with chemotherapy or immunotherapy. frontiersin.org Given that bunitrolol is a potent beta-blocker, preclinical in vitro studies could be conducted to explore its potential anti-proliferative or apoptosis-inducing effects in various cancer cell lines. frontiersin.orgmdpi.com

Furthermore, the weak alpha-1 blocking activity of bunitrolol, while considered minor in its cardiovascular effects, could be explored for potential benefits in other conditions where this mechanism may be relevant. The exploration of bunitrolol in in vitro models of various diseases, guided by its known receptor binding profile, could uncover novel therapeutic opportunities. mdpi.com Such preliminary studies would be the first step in determining whether bunitrolol, or one of its stereoisomers, could be a candidate for drug repurposing in areas beyond its current applications.

Q & A

Basic Research Questions

Q. How is the purity of Bunitrolol hydrochloride determined in pharmacological research?

  • Methodological Answer: Purity assessment typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (HNMR). For example, HPLC methods use mobile phases optimized for separation (e.g., acetonitrile/water gradients), UV detection at 230 nm, and validation against reference standards . Impurity thresholds follow pharmacopeial guidelines, where total impurities should not exceed 1.5% of the main peak area .

Q. What spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer: Structural confirmation relies on:

  • SMILES notation (Cl.CC (C)(C)NCC(O)COC1=C(C=CC=C1)C#N) and InChIKey (RJPWESHPIMRNNM-UHFFFAOYSA-N) for digital fingerprinting .
  • HNMR to verify hydrogen environments (e.g., tert-butyl protons at ~1.2 ppm, aromatic protons at ~7.5 ppm).
  • Mass spectrometry to validate molecular weight (284.78 g/mol) and fragmentation patterns .

Q. What are the critical parameters for synthesizing this compound with high yield?

  • Methodological Answer: Key parameters include:

  • Reaction stoichiometry : Optimizing molar ratios of tert-butylamine to cyanophenol intermediates.
  • Chiral resolution : Addressing undefined stereochemistry (e.g., using chiral column chromatography or enantioselective catalysts) .
  • Purification : Recrystallization from ethanol/water mixtures to achieve >99% purity .

Advanced Research Questions

Q. How do researchers resolve discrepancies in β-adrenergic receptor binding affinity data for this compound?

  • Methodological Answer: Discrepancies arise from model-specific factors (e.g., species differences in ADRB1/ADRB2 receptors). Strategies include:

  • Comparative assays : Parallel testing in human vs. animal tissues (e.g., guinea pig trachea vs. rat aorta) to quantify Ki values (e.g., 42.0 nM for ADRB1 vs. 3.55 nM for ADRB2 in humans) .
  • Receptor subtype selectivity studies : Using siRNA knockdown or selective antagonists to isolate target effects .

Q. What experimental designs address chiral purity challenges in this compound synthesis?

  • Methodological Answer:

  • Chiral HPLC : Employing columns with cellulose-based stationary phases to separate enantiomers.
  • Circular dichroism (CD) : Validating optical activity (e.g., (+/-)-isomer ratios) .
  • Crystallography : Resolving stereochemistry via X-ray diffraction to confirm configurations .

Q. How are pharmacokinetic parameters optimized for this compound in preclinical studies?

  • Methodological Answer:

  • Dose-response modeling : Establishing ED50 values in coronary artery disease models (e.g., intravenous doses ranging 0.1–10 mg/kg) .
  • Metabolic stability assays : Incubating with liver microsomes to assess CYP450-mediated degradation.
  • Bioavailability studies : Comparing oral vs. intravenous administration using LC-MS/MS quantification .

Q. What regulatory considerations apply to preclinical studies of this compound?

  • Methodological Answer:

  • FDA/EMA compliance : Adhering to ICH guidelines for impurity profiling (e.g., ≤0.5% for known genotoxic impurities) .
  • GLP documentation : Detailed records of synthesis, characterization (e.g., CAS 23093-74-5), and batch-to-batch consistency .

Data Analysis & Reporting

Q. How should researchers report conflicting logP values for this compound?

  • Methodological Answer:

  • Source validation : Cross-referencing experimental (e.g., 2.87898 ) vs. computational (e.g., XLogP3) values.
  • Contextual factors : Noting measurement conditions (e.g., pH, temperature) and method limitations (e.g., shake-flask vs. HPLC-derived logP) .

Q. What guidelines ensure reproducibility in this compound studies?

  • Methodological Answer:

  • Detailed experimental protocols : Including molar ratios, solvent systems, and instrumentation settings .
  • Supplementary data : Depositing raw spectral data (HNMR, MS) and chromatograms in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.